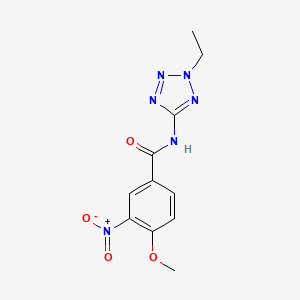
8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide, also known as CAC-0982, is a synthetic compound that has shown potential in various scientific research applications. This compound belongs to the class of chromene derivatives and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to cell cycle arrest and ultimately, apoptosis. 8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell growth.
Biochemical and Physiological Effects
8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide has been found to have anti-inflammatory properties. It has been shown to inhibit the production of inflammatory cytokines and chemokines in human monocytes. 8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide has also been found to have antioxidant properties and can scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide is its potential as an anti-cancer agent. It has been shown to be effective against various cancer cell lines and may have fewer side effects than traditional chemotherapy drugs. However, one limitation of 8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide is its solubility. It is poorly soluble in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide. One area of interest is the development of analogs with improved solubility and potency. Another direction is the study of 8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide in combination with other drugs to enhance its anti-cancer effects. Additionally, the potential anti-inflammatory and antioxidant properties of 8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide warrant further investigation.
Conclusion
8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has shown potential in various scientific research applications, including as an anti-cancer agent. Its mechanism of action involves the inhibition of tubulin polymerization and HDAC activity. 8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide has also been found to have anti-inflammatory and antioxidant properties. While it has limitations such as poor solubility, there are several future directions for the study of 8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide.
Synthesemethoden
8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide can be synthesized by reacting 4-chlorobenzoyl chloride with 8-allyl-7-hydroxy-4-methylcoumarin in the presence of a base such as triethylamine. The resulting product is then treated with ammonia or an amine to form the corresponding amide.
Wissenschaftliche Forschungsanwendungen
8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide has been studied for its potential as an anti-cancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 8-allyl-N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO3/c1-2-4-12-5-3-6-13-11-16(19(23)24-17(12)13)18(22)21-15-9-7-14(20)8-10-15/h2-3,5-11H,1,4H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSXAYJBNAZLLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]amino}benzoate](/img/structure/B5739397.png)
![2-chloro-N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)benzamide](/img/structure/B5739400.png)
![2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5739404.png)
![6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5739411.png)
![2-adamantyl[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B5739412.png)
![2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5739418.png)
![4-(4-hydroxyphenyl)-2-(methylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5739421.png)
![5-(3-pyridinyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5739429.png)
![N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5739439.png)

![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5739478.png)

![ethyl {3-[(methylsulfonyl)amino]phenyl}carbamate](/img/structure/B5739492.png)
![N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5739499.png)